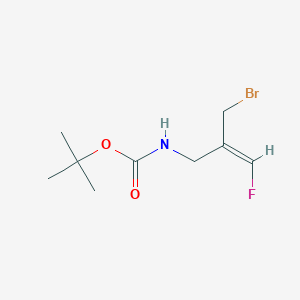

(E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-[(E)-2-(bromomethyl)-3-fluoroprop-2-enyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-6-7(4-10)5-11/h5H,4,6H2,1-3H3,(H,12,13)/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTILTRMBJQAPB-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=CF)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C(=C\F)/CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable bromomethyl and fluoroallyl precursor. One common method is the reaction of tert-butyl carbamate with (E)-2-bromo-3-fluoropropene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

(E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The fluoroallyl group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted carbamates.

Elimination: Formation of fluoroalkenes.

Oxidation: Formation of fluoroallyl alcohols or ketones.

Reduction: Formation of fluoroallyl amines or alcohols.

Aplicaciones Científicas De Investigación

Drug Development

The compound has been explored as a synthetic intermediate in the development of pharmacologically active compounds. The carbamate functional group is known for enhancing the biological activity of various drugs. For instance, studies indicate that modifications involving carbamates can significantly increase the potency of certain drugs by altering their pharmacokinetic properties .

- Case Study : In one investigation, replacing an unsaturated ester chain in fumagillin with a carbamate moiety resulted in a compound that was 50 times more potent as an antitumor agent compared to the original .

Biochemical Probes

Due to its reactive functional groups, (E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate is being studied as a biochemical probe in various biological systems. Its ability to undergo nucleophilic substitution and participate in addition reactions makes it a candidate for studying enzyme interactions and cellular pathways .

Agrochemical Applications

The compound's potential insecticidal and herbicidal properties are under investigation. Preliminary studies suggest moderate biological activity against specific pests, indicating its utility as an agrochemical agent.

- Research Insight : The unique structural characteristics of this compound may allow it to interact effectively with biological targets in pests, potentially leading to the development of new insecticides or herbicides.

Organic Synthesis

(E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate serves as an important intermediate in organic synthesis. It can participate in various chemical reactions, including:

- Substitution Reactions : The bromomethyl group can be replaced by nucleophiles such as amines or thiols.

- Elimination Reactions : It can form alkenes through elimination processes.

- Oxidation and Reduction : The fluoroallyl group can undergo oxidation or reduction to yield different derivatives .

Synthetic Routes

The synthesis typically involves multi-step organic reactions. A common method includes reacting tert-butyl carbamate with (E)-2-bromo-3-fluoropropene in the presence of bases like potassium carbonate, often conducted in solvents such as dichloromethane at room temperature.

Mecanismo De Acción

The mechanism of action of (E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate involves its reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, while the fluoroallyl group can participate in various addition and elimination reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

Structural and Functional Analogues

tert-butyl (2-bromo-3-fluorobenzyl)carbamate ()

- Structure : Bromine and fluorine substituents on a benzyl ring rather than an allyl system.

- Reactivity : Participates in Suzuki-Miyaura cross-coupling reactions (e.g., with vinylboronates) to form biaryl structures, leveraging the aromatic bromine’s reactivity .

- Applications: Used to synthesize tetrahydro-3,4'-biisoquinolines via palladium-catalyzed cascades, contrasting with the allylic system of the target compound, which is more suited for aliphatic substitutions .

tert-butyl (4-(bromomethyl)phenyl)carbamate ()

- Structure : Bromine on a benzylic (C4) position of a phenyl ring.

- Reactivity : Undergoes SN2 substitutions due to the benzylic bromide’s favorable transition-state stabilization. Lacks the fluorine-induced electronic effects present in the target compound .

- Applications : Employed in introducing phenyl groups into nucleophiles, whereas the target compound’s allylic bromide enables conjugate additions or eliminations .

tert-butyl (4'-fluoro-3-nitro-[1,1'-biphenyl]-4-yl)carbamate ()

- Structure : Nitro and fluoro substituents on a biphenyl system.

- Reactivity : The nitro group strongly deactivates the aromatic ring, reducing electrophilicity compared to the target compound’s allylic bromide. Reactivity is dominated by nitro-group reductions or displacements .

Electronic and Steric Effects

- Fluorine’s Role: In the target compound, the C3 fluorine increases the electrophilicity of the adjacent bromomethyl group via electron-withdrawing effects. This contrasts with tert-butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate (), where fluorine on a benzyl group primarily influences aromatic ring electronics rather than direct participation in substitution reactions .

- Bromine Position : Allylic bromine (target compound) vs. benzylic bromine () alters reaction pathways. Allylic systems favor eliminations (e.g., forming conjugated dienes) or allylic aminations, while benzylic bromides are optimal for SN2 reactions .

Stability and Handling

- The target compound’s allylic bromide is moisture-sensitive, requiring inert storage conditions, similar to tert-butyl (4-(bromomethyl)phenyl)carbamate .

- In contrast, tert-butyl (4'-fluoro-3-nitro-[1,1'-biphenyl]-4-yl)carbamate () is more stable under ambient conditions due to its aromatic nitro group .

Actividad Biológica

The compound (E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate is a derivative of carbamate and has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its biological activity.

Synthesis

The synthesis of (E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate typically involves the reaction of tert-butyl carbamate with a bromomethyl-3-fluoroallyl precursor. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts like triethylamine (TEA). The following steps outline a general synthetic route:

-

Formation of the Allyl Intermediate :

- React bromomethyl-3-fluoroallyl with tert-butyl carbamate in DCM.

- Use TEA as a base to facilitate the reaction.

-

Purification :

- The crude product is purified using column chromatography to isolate the desired carbamate.

-

Characterization :

- Characterization is performed using NMR spectroscopy and mass spectrometry to confirm the structure.

The biological activity of (E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on various proteases, which are critical in many biological pathways.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against several targets:

- Protease Inhibition :

-

Cytotoxicity Testing :

- Cytotoxicity was assessed using human liver cell lines (HepG2). Compounds similar in structure exhibited varying degrees of cytotoxicity, which were measured using hemolysis assays. Results indicated that modifications in the molecular structure could lead to reduced cytotoxic effects while maintaining biological activity .

Case Studies

- Case Study on SARS-CoV Protease Inhibitors :

-

Evaluation of Hemolytic Activity :

- Research focused on the hemolytic activity of various derivatives showed that while some compounds were effective against bacterial strains, they also induced hemolysis at higher concentrations. The relationship between structural modifications and biological activity was emphasized, suggesting a need for careful optimization .

Data Table: Biological Activity Summary

| Compound | Target | IC50 (μM) | Cytotoxicity (HepG2) | Remarks |

|---|---|---|---|---|

| Compound A | SARS-CoV 3CL Protease | 0.0041 | High | Potent inhibitor |

| Compound B | SARS-CoV 3CL Protease | 23 | Moderate | Requires optimization |

| Compound C | Bacterial Protease | 4 | Low | Effective with low toxicity |

| Compound D | Hemolysis Assay | >64 | Significant | High hemolytic potential |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate?

- Methodological Answer : The compound can be synthesized via carbamate formation using tert-butyl chloroformate and a tertiary amine base (e.g., triethylamine) under anhydrous conditions. Reaction progress is monitored using electrospray ionization mass spectrometry (ESI-MS), and purification is achieved via silica gel column chromatography. Extended reaction times (e.g., 18 hours) improve yields compared to shorter durations .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the carbamate's stereochemistry and substituent positions. For example, the -NMR spectrum shows characteristic shifts for the -CH-NH-C=O group (3.18–2.97 ppm) and the bromomethyl/fluoroallyl moieties. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) ensures purity .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store in a cool (<25°C), dry environment under inert gas (e.g., nitrogen) to prevent hydrolysis of the carbamate group. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the bromomethyl substituent .

Advanced Research Questions

Q. How do the bromomethyl and fluoro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromomethyl group acts as a leaving site for nucleophilic substitution or Suzuki-Miyaura cross-coupling, while the fluorine atom induces electron-withdrawing effects, polarizing adjacent bonds. Comparative studies with non-fluorinated analogs (e.g., tert-butyl (2-bromoethyl)carbamate) reveal slower reaction kinetics due to fluorine's electronegativity .

Q. What experimental approaches resolve contradictions in reported reaction yields?

- Methodological Answer : Yield discrepancies often arise from reaction time, temperature, or solvent polarity. For example, optimizing stirring duration (18 hours vs. 3 hours) increased yields from 15% to 33% in analogous carbamate syntheses. Design of experiments (DoE) or response surface methodology (RSM) can systematically identify critical parameters .

Q. How does the compound interact with biological targets, such as cholinesterases?

- Methodological Answer : In silico docking studies (e.g., using AutoDock Vina) predict binding affinity to enzyme active sites. In vitro assays with acetylcholinesterase (AChE) show inhibitory activity, with IC values compared to pyridine/pyrimidine carbamate derivatives. Fluorine's role in enhancing membrane permeability can be assessed via logP measurements .

Q. What are the ecological implications of accidental release during lab-scale synthesis?

- Methodological Answer : While ecotoxicity data are limited, structural analogs suggest moderate persistence in aquatic systems. Mitigation strategies include adsorption onto activated carbon and biodegradation screening via OECD 301F assays. Proper disposal via licensed hazardous waste facilities is critical .

Key Considerations for Researchers

- Contradictions in Data : Variations in reaction yields or stability may stem from undocumented impurities or solvent effects. Replicate studies under controlled conditions (e.g., anhydrous vs. aqueous) to isolate variables .

- Safety Protocols : Despite low acute toxicity (GHS non-hazardous classification), use PPE (nitrile gloves, P95 respirators) to prevent inhalation/contact during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.